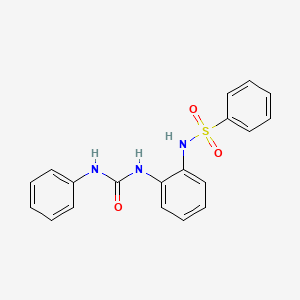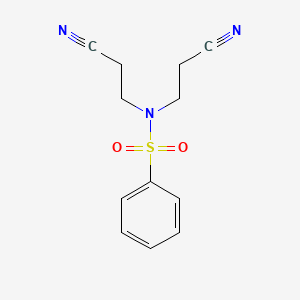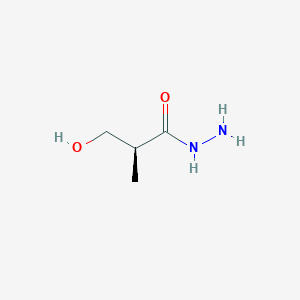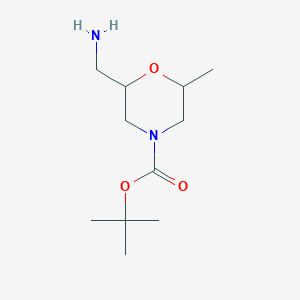
1,1-bis(chloromethyl)silolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-bis(chloromethyl)silolane, also known as 1,1-bis(chloromethyl)silane, is an organosilicon compound that is widely used in the synthesis of organic molecules. It is an important precursor for the synthesis of organic molecules and is used in a variety of applications, such as in pharmaceuticals, cosmetics, and semiconductor technology. The compound is also used as a catalyst in the synthesis of organic molecules and in the production of polymers.
Wissenschaftliche Forschungsanwendungen
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is widely used in scientific research applications, such as in the synthesis of organic molecules. It is used as a catalyst in the synthesis of organic molecules, and in the production of polymers. It is also used in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology.
Wirkmechanismus
1,1-bis(chloromethyl)silolane(chloromethyl)silolane acts as a catalyst in the synthesis of organic molecules. The compound acts as a Lewis acid, which is able to stabilize the intermediate reaction products. This allows the reaction to proceed to completion more quickly and efficiently.
Biochemical and Physiological Effects
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has no known biochemical or physiological effects. The compound is not toxic and does not interact with any known biochemical pathways or receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments has several advantages. The compound is relatively inexpensive and widely available, and is easy to handle. The compound is also stable and does not react with most organic compounds. However, there are some limitations to the use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments. The compound is highly reactive and can react with many organic compounds, including those containing hydroxyl, ester, and amide functional groups.
Zukünftige Richtungen
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has many potential future applications. The compound could be used as a catalyst in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology. It could also be used in the synthesis of polymers and other organic molecules. Additionally, the compound could be used in the development of new materials and in the synthesis of new molecules. Furthermore, the compound could be used in the development of new catalysts and in the development of new catalytic processes. Finally, the compound could be used in the development of new analytical techniques and in the development of new methods for the synthesis of organic molecules.
Synthesemethoden
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is synthesized from the reaction of trimethylsilanol with chloromethyl-magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures for faster reaction rates. The reaction yields 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in high yields.
Eigenschaften
IUPAC Name |
1,1-bis(chloromethyl)silolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCLJDQQJOVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](C1)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(chloromethyl)-silacyclopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)



![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)